Cas no 202523-13-5 (1H-Imidazole-1-carboxylic acid-3-butenyl ester)

1H-Imidazole-1-carboxylic acid-3-butenyl ester 化学的及び物理的性質
名前と識別子
-
- Heller-Sarpong Reagent-Homoallyl
- 1H-Imidazole-1-carboxylic acid-3-butenyl ester
- 1H-Imidazole-1-carboxylic acid, 3-buten-1-yl ester
- 1H-Imidazole-1-carboxylic acid-3-butenyl ester 97%
- but-3-enyl imidazole-1-carboxylate
- F97614
- 202523-13-5
- But-3-en-1-yl 1h-imidazole-1-carboxylate
- SCHEMBL20565367
- 1H-Imidazole-1-carboxylic acid-3-butenyl ester, 97%
-
- MDL: MFCD22666440
- インチ: 1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2
- InChIKey: BNGLJMQCDKTXTL-UHFFFAOYSA-N
- SMILES: C1N(C(OCCC=C)=O)C=CN=1
計算された属性
- 精确分子量: 166.074227566g/mol
- 同位素质量: 166.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.107 g/mL at 25 °C
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - Refractive Index: n20/D 1.488
1H-Imidazole-1-carboxylic acid-3-butenyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H468916-25g |
1H-Imidazole-1-carboxylic acid-3-butenyl ester |
202523-13-5 | 97% | 25g |
¥2448.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509648-5g |
3-Buten-1-yl 1H-imidazole-1-carboxylate |
202523-13-5 | 98% | 5g |
¥1153.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509648-25g |
3-Buten-1-yl 1H-imidazole-1-carboxylate |
202523-13-5 | 98% | 25g |
¥6891.00 | 2023-11-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 761052-25G |
1H-Imidazole-1-carboxylic acid-3-butenyl ester |
202523-13-5 | 97% | 25G |
¥5029.21 | 2022-02-24 | |
AN HUI ZE SHENG Technology Co., Ltd. | 761052-25g |
1H-Imidazole-1-carboxylic acid-3-butenyl ester 97% |
202523-13-5 | 97% | 25G |
¥3828.42 | 2023-03-30 | |
AN HUI ZE SHENG Technology Co., Ltd. | 761052-5g |
1H-Imidazole-1-carboxylic acid-3-butenyl ester 97% |
202523-13-5 | 97% | 5g |
¥796.25 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 761052-5G |
1H-Imidazole-1-carboxylic acid-3-butenyl ester |
202523-13-5 | 97% | 5G |
¥736.55 | 2022-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H468916-5g |
1H-Imidazole-1-carboxylic acid-3-butenyl ester |
202523-13-5 | 97% | 5g |
¥612.90 | 2023-09-02 |
1H-Imidazole-1-carboxylic acid-3-butenyl ester 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
1H-Imidazole-1-carboxylic acid-3-butenyl esterに関する追加情報
Professional Introduction to 1H-Imidazole-1-carboxylic acid-3-butenyl ester (CAS No. 202523-13-5)
1H-Imidazole-1-carboxylic acid-3-butenyl ester, with the chemical identifier CAS No. 202523-13-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a carboxylic acid moiety and a butenyl ester group, contribute to its unique chemical properties and biological interactions.
The imidazole ring is a heterocyclic aromatic structure that plays a crucial role in many biological processes. It is a key component in nucleobases such as uracil and cytosine, and it is also found in various natural products and pharmaceuticals. The carboxylic acid group at the 1-position of the imidazole ring enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry. The butenyl ester group at the 3-position introduces additional functional diversity, allowing for further chemical modifications and bioconjugation strategies.
In recent years, there has been a growing interest in developing novel imidazole derivatives for their potential applications in drug discovery and development. The compound 1H-Imidazole-1-carboxylic acid-3-butenyl ester has been explored for its pharmacological properties, particularly in the context of anti-inflammatory, antimicrobial, and anticancer therapies. Studies have demonstrated that imidazole derivatives can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The combination of the carboxylic acid and butenyl ester functionalities allows for the facile synthesis of more complex molecules through techniques such as esterification, amidation, and coupling reactions. These synthetic strategies have enabled researchers to generate libraries of derivatives with tailored properties for specific biological applications.
Recent research has highlighted the potential of 1H-Imidazole-1-carboxylic acid-3-butenyl ester in the development of targeted therapies. For instance, studies have shown that imidazole derivatives can inhibit the activity of certain enzymes involved in cancer progression. The carboxylic acid group can serve as a site for covalent binding to target proteins, enhancing drug specificity and efficacy. Additionally, the butenyl ester group can be used to link this compound to other bioactive molecules, creating prodrugs or conjugates that improve bioavailability and tissue distribution.
The pharmacokinetic properties of this compound are also an area of active investigation. Researchers are exploring ways to optimize its absorption, distribution, metabolism, and excretion (ADME) profiles. By modifying its chemical structure, it may be possible to enhance its solubility, stability, and bioavailability, making it more suitable for clinical applications. Furthermore, computational modeling techniques are being employed to predict how changes in its structure will affect its biological activity.
In conclusion, 1H-Imidazole-1-carboxylic acid-3-butenyl ester (CAS No. 202523-13-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological potential make it an attractive scaffold for developing new drugs targeting various diseases. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play an increasingly important role in future therapeutic strategies.
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